1,2-Ethanediamine, N'-phenyl-N,N,N'-triethyl-

Description

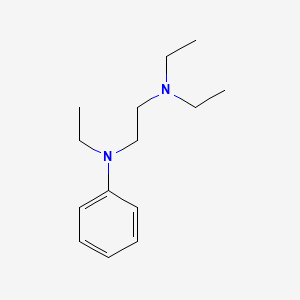

1,2-Ethanediamine, N'-phenyl-N,N,N'-triethyl- is a substituted ethylenediamine derivative with a nitrogen-rich backbone (NH–CH2–CH2–NH). Its structure features:

- Triethyl substituents: Three ethyl (–CH2CH3) groups on the first nitrogen (N).

- Phenyl substituent: A benzene ring (–C6H5) on the second nitrogen (N').

This compound combines steric bulk from the ethyl groups with aromaticity from the phenyl group, influencing its electronic properties, solubility, and coordination behavior.

Properties

CAS No. |

5700-65-2 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

N,N,N'-triethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C14H24N2/c1-4-15(5-2)12-13-16(6-3)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

InChI Key |

BXEFFCMWYFJKBI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-triethyl-N’-phenylethane-1,2-diamine typically involves the reaction of ethylenediamine with triethylamine and phenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of N,N,N’-triethyl-N’-phenylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N,N’-triethyl-N’-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halides, alkylating agents; reactions are often conducted in polar solvents under reflux conditions.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N,N’-triethyl-N’-phenylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N’-triethyl-N’-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on ethanediamine derivatives significantly alter their physical and chemical behavior. Key comparisons include:

Table 1: Substituent and Property Comparison

*Basicity values are estimated based on substituent effects.

†Boiling point reported at 0.5 kPa .

‡Calculated for C14H28N2.

Key Observations:

- Steric Effects : The triethyl groups on the target compound introduce moderate steric bulk, less than mesityl () but more than methyl () or benzyl (). This balance may facilitate selective metal coordination while preventing overcrowding.

- Basicity : Ethyl groups are electron-donating, enhancing basicity compared to unsubstituted ethylenediamine. However, the phenyl group on N' reduces basicity at that site due to electron withdrawal .

- Hydrophobicity : The phenyl and ethyl groups increase hydrophobicity, likely reducing water solubility compared to methyl-substituted analogs.

Biological Activity

1,2-Ethanediamine, N'-phenyl-N,N,N'-triethyl- (commonly referred to as triethyl-phenyl-ethylenediamine) is a compound of interest due to its diverse biological activities. This article explores its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

1,2-Ethanediamine derivatives possess a backbone that allows for various substitutions, influencing their biological activity. The compound's structure can be represented as follows:

This structure is crucial in determining the compound's interactions with biological systems.

Cytotoxic Activity

Research indicates that ethylenediamine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to triethyl-phenyl-ethylenediamine can induce cell cycle arrest and apoptosis in human cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic activity of several ethylenediamine derivatives on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. The results demonstrated that certain derivatives led to:

- Increased Cell Cycle Arrest : A549 cells showed accumulation in the S phase at concentrations of 20 μM.

- Mitochondrial Membrane Potential Disruption : Compounds caused a loss of mitochondrial membrane potential, indicating potential apoptotic pathways activated in cancer cells .

| Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|

| A549 | 20 | S phase accumulation |

| MDA-MB-231 | 10 & 20 | S phase accumulation |

| PC3 | 20 | G1/G0 phase accumulation |

Antimicrobial Activity

The antimicrobial properties of 1,2-ethanediamine derivatives have been extensively studied. Compounds have shown efficacy against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy Against Pathogens

In vitro studies have reported that triethyl-phenyl-ethylenediamine derivatives display potent antimicrobial activity against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Salmonella enterica

The most active derivatives demonstrated low LC50 values, indicating high potency against these pathogens.

| Pathogen | Compound Example | LC50 (μM) |

|---|---|---|

| Staphylococcus aureus | N,N′-Bis(2-hydroxybenzyl)-1,2-EDA | 140 |

| Pseudomonas aeruginosa | N,N′-Bis(5-bromo-2-hydroxybenzyl)-1,2-EDA | 86 |

| Salmonella enterica | N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-EDA | 11.6 |

The mechanisms underlying the biological activities of triethyl-phenyl-ethylenediamine involve multiple pathways:

- Induction of Apoptosis : Cytotoxic compounds often trigger programmed cell death through mitochondrial pathways.

- Antimicrobial Mechanisms : Ethylenediamine derivatives disrupt bacterial cell membranes or interfere with metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.